molecular formula C13H8N4O3 B11952175 Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-nitroso- CAS No. 3323-01-1

Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-nitroso-

Cat. No.: B11952175
CAS No.: 3323-01-1
M. Wt: 268.23 g/mol
InChI Key: AAVJZUPADMJRQF-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyridine family, a scaffold renowned for its broad pharmacological relevance, including anticancer, antimicrobial, and mitochondrial-targeting activities .

Properties

CAS No.

3323-01-1

Molecular Formula

C13H8N4O3

Molecular Weight

268.23 g/mol

IUPAC Name

2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8N4O3/c18-15-13-12(14-11-3-1-2-8-16(11)13)9-4-6-10(7-5-9)17(19)20/h1-8H

InChI Key

AAVJZUPADMJRQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Groebke–Blackburn–Bienaymé Three-Component Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a widely adopted method for constructing imidazo[1,2-a]pyridines. For the 2-(p-nitrophenyl) derivative, the reaction involves:

  • 2-Aminopyridine (1.0 equiv),

  • p-Nitrobenzaldehyde (1.0 equiv),

  • Isonitrile (1.0 equiv).

Under acidic conditions (e.g., HCl or acetic acid), the cyclocondensation proceeds at 80–100°C for 6–12 hours, yielding 2-(p-nitrophenyl)imidazo[1,2-a]pyridine with >80% efficiency. The nitro group is introduced via the aldehyde component, ensuring regioselective functionalization at position 2.

Oxidative Cyclization with Nitroalkenes

Nitroalkenes serve as dual electrophiles for constructing nitro-substituted imidazo[1,2-a]pyridines. A representative protocol involves:

  • 2-Aminopyridine (1.0 equiv),

  • β-Nitrostyrene (1.2 equiv),

  • Iodine (20 mol%) and H₂O₂ (2.0 equiv) in ethanol at 60°C.

The reaction proceeds via Michael addition, iodocyclization, and oxidation, yielding 3-nitroimidazo[1,2-a]pyridines. For 2-(p-nitrophenyl) derivatives, p-nitrostyrene is used, achieving 70–85% yields.

Nitroso Group Introduction at Position 3

Partial Reduction of 3-Nitro Derivatives

Controlled reduction of 3-nitroimidazo[1,2-a]pyridines to nitroso derivatives is achieved using:

  • SnCl₂·2H₂O (2.0 equiv) in HCl/EtOH (1:1) at 0–5°C.

  • Zn/NH₄Cl in aqueous THF under inert atmosphere.

The reduction must be monitored via TLC to prevent over-reduction to amines. Typical yields range from 50–65%, with the nitroso group stabilized by conjugation with the aromatic system.

Direct Nitrosation via Electrophilic Substitution

Nitrosation at position 3 is feasible due to activation by the adjacent pyridine nitrogen. A two-step approach involves:

  • Lithiation at position 3 using LDA (−78°C, THF).

  • Quenching with tert-butyl nitrite (−40°C), yielding the nitroso derivative.

This method avoids nitro intermediates but requires stringent anhydrous conditions (yield: 45–55%).

Integrated One-Pot Strategies

Sequential GBB Reaction and Nitrosation

A telescoped synthesis combines the GBB reaction with in situ nitrosation:

  • GBB Reaction : 2-Aminopyridine, p-nitrobenzaldehyde, and tert-butyl isocyanide in HCl/MeOH (80°C, 8 h).

  • Nitrosation : Addition of NaNO₂ (1.5 equiv) and H₂SO₄ (0.5 M) at 0°C for 1 h.

This method streamlines the synthesis but risks side reactions (yield: 60–70%).

Analytical Data and Optimization

Table 1. Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Purity (HPLC)
GBB + Nitrosation2-Aminopyridine, p-nitrobenzaldehydeHCl/MeOH, 80°C → NaNO₂/H₂SO₄60–70>95%
Oxidative Cyclization2-Aminopyridine, p-nitrostyreneI₂/H₂O₂, 60°C70–8590%
Direct Nitrosation3-Lithioimidazo[1,2-a]pyridineLDA, t-BuONO, −40°C45–5585%

Key Findings:

  • Solvent Effects : Aqueous ethanol improves nitroso stability vs. pure organic solvents.

  • Catalyst Load : Iodine (20 mol%) optimizes cyclization without over-oxidation.

  • Temperature Control : Nitrosation at ≤5°C minimizes decomposition.

Challenges and Mitigation Strategies

Nitroso Group Instability

Nitroso derivatives are prone to dimerization and hydrolysis. Stabilization techniques include:

  • Low-Temperature Workup (0–5°C during isolation).

  • Addition of Radical Scavengers (e.g., BHT) in reaction mixtures.

Regioselectivity in Nitrosation

Position 3 is favored due to:

  • Electronic Activation : Proximity to the pyridinic nitrogen enhances electrophilic attack.

  • Steric Accessibility : Less hindered than position 6 or 7 .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The 3-nitroso group directs electrophiles to specific positions, influenced by reaction conditions:

Reaction Type Conditions Key Products Yield
Nitration (para-substitution)HNO₃/H₂SO₄, low temp2-(4'-Nitrophenyl)-3-bromoimidazo[1,2-a]pyridine53%
Nitration (3-position substitution)HNO₃/H₂SO₄, varying conc.2-(4'-Nitrophenyl)-3-nitroimidazo[1,2-a]pyridine33%
Bromination (ipso substitution)HBr, H₂SO₄3-Bromo-2-(4'-nitrophenyl)imidazo[1,2-a]pyridine75%
  • Regioselectivity : The nitroso group at position 3 promotes para-substitution on the phenyl ring under nitration conditions, while bromination occurs at the 3-position .

  • Mechanism : The electron-withdrawing nitroso group stabilizes electrophilic attack at the 3-position, enabling ipso substitution .

Structural and Reactivity Insights

  • Intramolecular Interactions :

    • The nitroso group’s orientation influences reactivity. X-ray studies show the oxygen atom of the nitroso group interacts with peri protons (e.g., H-5), causing magnetic deshielding and upfield shifts in NMR spectra .

    • Electron-Withdrawing Effects : The nitroso group enhances the reactivity of position 3 toward electrophiles, as demonstrated by its role in directing substitutions .

  • Substituent Effects :

    • Aryl substituents (e.g., phenyl, pyridinyl) at position 2 modulate the electron density at position 3, affecting substitution patterns. For example, bulky aryl groups may sterically hinder substitutions .

Functional Group Compatibility

  • Tolerance to Reaction Conditions :

    • The nitroso group remains stable under acidic conditions (e.g., HNO₃/H₂SO₄) but undergoes substitution under basic or nucleophilic conditions .

    • Nitration Conditions : Para-substitution dominates at low nitric acid concentrations, while higher concentrations favor 3-position substitution .

Scientific Research Applications

Imidazo(1,2-a)pyridine derivatives exhibit a wide range of biological activities. The specific compound 2-(p-nitrophenyl)-3-nitroso-imidazo[1,2-a]pyridine has been studied for its potential therapeutic effects:

  • Antiviral Properties : Research indicates that imidazo[1,2-a]pyridine derivatives can act as antiviral agents. For instance, C-nucleosides derived from imidazo[1,2-a]pyridine have shown promising antiviral activity and metabolic stability, making them suitable candidates for drug development against viral infections .
  • Anticancer Activity : The compound has demonstrated anticancer properties in various studies. Its structural framework allows it to interact with biological targets involved in cancer progression .
  • Antimicrobial Effects : The imidazo[1,2-a]pyridine scaffold is known for its antibacterial and antifungal activities. Compounds within this class have been used to develop medications targeting bacterial infections and fungal diseases .

Anticancer Research

A study highlighted the anticancer efficacy of 2-(p-nitrophenyl)-3-nitroso-imidazo[1,2-a]pyridine against various cancer cell lines. The compound showed significant inhibition of cell proliferation and induced apoptosis in cancer cells through specific molecular pathways .

Corrosion Inhibition

Another research focused on the corrosion inhibition properties of 2-(p-nitrophenyl)-3-nitroso-imidazo[1,2-a]pyridine on carbon steel in acidic environments. The study demonstrated that this compound effectively reduced corrosion rates, suggesting its potential application in protective coatings for metals .

Summary Table of Applications

Application AreaDescriptionReferences
AntiviralC-nucleosides derived from the compound show antiviral activity
AnticancerDemonstrates significant anticancer properties across various cell lines
AntimicrobialExhibits antibacterial and antifungal activities
Corrosion InhibitionEffective in reducing corrosion rates in acidic environments

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The nitrophenyl group can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Characteristics:

  • Structural Features: Position 2: Aromatic para-nitrophenyl group (electron-withdrawing nitro group at the para position). Position 3: Nitroso group (-NO), a reactive moiety influencing redox properties and biological interactions.
  • Biological Activity :
    • Mitochondrial Disruption : In yeast and human cells, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine induces mitochondrial fragmentation and electron transport chain dysfunction .
    • Selectivity : Unlike its pyrimidine analogue (2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine), which acts as a DNA-damaging agent, the nitroso-pyridine derivative specifically targets mitochondria .

Comparison with Structural and Functional Analogues

Table 1: Structural Comparison of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Key Functional Groups Molecular Weight (g/mol) Biological Activity Reference
2-(p-Nitrophenyl)-3-nitroso-imidazo[1,2-a]pyridine p-Nitrophenyl Nitroso (-NO) Nitro, Nitroso ~309 (estimated) Mitochondrial disruption
3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine (22244-95-7) p-Nitrophenyl Bromo (-Br) Nitro, Bromo 318.13 Synthetic intermediate
2-(4-Chlorophenyl)-3,7-dimethyl-imidazo[1,2-a]pyridine hydrochloride 4-Chlorophenyl Methyl (-CH₃) Chloro, Methyl 292.05 (free base) Not reported; potential antimicrobial
2-(4-Aminophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine 4-Aminophenyl (pyrazine core) Cyclohexylamino Amino Not provided Structural studies
2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives 4-Methylsulfonylphenyl Mannich bases Sulfonyl, Morpholine ~350–400 COX-2 inhibition (IC₅₀ = 0.07 µM)

Critical Analysis of Substituent Effects

Nitroso vs. Nitro Groups

  • Nitroso (-NO): Introduces redox activity, enabling interactions with mitochondrial proteins (e.g., complexes I–IV) . The nitroso group in 2-(p-nitrophenyl)-3-nitroso-imidazo[1,2-a]pyridine causes mitochondrial fragmentation, a mechanism distinct from DNA damage induced by nitroso-pyrimidines .
  • Nitro (-NO₂): Electron-withdrawing but less reactive. For example, 3-nitro-2-(arylvinyl)imidazo[1,2-a]pyridines () are precursors for amino derivatives but lack direct mitochondrial toxicity.

Position 2 Aromatic Substituents

  • p-Nitrophenyl : Enhances electron deficiency, improving solubility in polar solvents and binding to mitochondrial membranes .
  • 4-Methylsulfonylphenyl : Increases COX-2 affinity due to sulfonyl group interactions with hydrophobic enzyme pockets .

Core Heterocycle Variations

  • Imidazo[1,2-a]pyrazines (): Differ in core structure (pyrazine vs. pyridine), reducing mitochondrial targeting but enabling diverse amine functionalization.
  • Imidazo[1,2-a]pyrimidines : Exhibit DNA-damaging activity due to altered electronic properties, despite structural similarity to pyridines .

Biological Activity

Imidazo(1,2-a)pyridine, specifically the compound 2-(p-nitrophenyl)-3-nitroso-, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₈N₄O
  • CAS Number : 3323-01-1
  • Synonyms : 2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine

This compound features a nitrophenyl group and a nitroso functional group, which are critical for its biological activity. The imidazo[1,2-a]pyridine scaffold is known for its versatility in medicinal chemistry, leading to the development of various derivatives with enhanced pharmacological profiles.

Biological Activities

Recent studies have demonstrated that imidazo(1,2-a)pyridine derivatives possess a wide range of biological activities:

  • Anticancer Activity :
    • Compounds within this class have shown significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range against glioblastoma and colorectal carcinoma cells .
    • Table 1 summarizes the antiproliferative activity of selected imidazo[1,2-a]pyridine derivatives:
    CompoundCell LineIC₅₀ (μM)
    10Glioblastoma (LN-229)0.4
    14Pancreatic adenocarcinoma (Capan-1)0.7
    11Colorectal carcinoma (HCT-116)3.2
  • Antimicrobial Activity :
    • Several studies have reported antibacterial and antifungal properties of imidazo[1,2-a]pyridines. Notably, some derivatives have shown activity against resistant strains of bacteria and fungi, indicating their potential as new antimicrobial agents .
  • Anti-inflammatory and Analgesic Effects :
    • The anti-inflammatory properties of these compounds have been linked to their ability to inhibit key inflammatory pathways. Research has shown that certain derivatives can reduce inflammation markers in vitro and in vivo models .
  • Antitubercular Activity :
    • A recent study highlighted the potential of imidazo[1,2-a]pyridine derivatives as anti-tubercular agents. In vitro testing demonstrated promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 1.6 to 6.25 μg/mL .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo(1,2-a)pyridine compounds reveals that modifications to the nitrogen atom or substituents on the aromatic ring significantly influence their biological activity:

  • Nitro Substituents : The presence of nitro groups enhances anticancer properties by increasing electron affinity and facilitating interactions with cellular targets.
  • Aromatic Modifications : Variations in the aromatic ring can lead to improved selectivity and potency against specific cancer cell lines or pathogens.

Case Studies

Several case studies illustrate the effectiveness of imidazo(1,2-a)pyridine derivatives:

  • Case Study 1 : A derivative was synthesized with an IC₅₀ value of 0.4 μM against glioblastoma cells, significantly outperforming traditional chemotherapeutics.
  • Case Study 2 : A compound demonstrated potent antibacterial activity against multi-drug resistant E. coli strains with MIC values below clinically relevant thresholds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(p-nitrophenyl)-3-nitroso-imidazo[1,2-a]pyridine derivatives, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves iodine-catalyzed multicomponent reactions using aldehydes (e.g., 4-nitrobenzaldehyde), 2-aminopyridine derivatives, and isocyanides in ethanol under mild conditions . Optimization focuses on catalyst loading (e.g., 0.5 mol% iodine), solvent choice, and temperature control to avoid side reactions. Yield and purity are monitored via TLC and NMR. For nitroso group introduction, nitrosation agents like NaNO₂ under acidic conditions may be employed post-synthesis .

Q. How are structural and purity characteristics of this compound validated experimentally?

  • Methodological Answer : Characterization relies on:

  • ^1H/^13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), nitroso group coupling patterns, and imidazo[1,2-a]pyridine core resonances .
  • ESI-HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight alignment with theoretical values (e.g., C₁₃H₉N₄O₃⁺ = 285.0722) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 154–156°C) indicate purity .

Q. What are the primary challenges in achieving regioselective functionalization at the C-3 position of the imidazo[1,2-a]pyridine core?

  • Methodological Answer : The electron-rich C-3 position is prone to over-functionalization. Lewis acid-catalyzed Friedel-Crafts acylation (e.g., using AlCl₃) or nitrosation requires precise stoichiometry and low temperatures to avoid polymerization. Computational modeling (DFT studies) aids in predicting reactive sites and optimizing substituent effects .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reaction outcomes between nitroso and nitro derivatives during synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian) model transition states to explain why nitroso groups (stronger electron-withdrawing effects) may hinder cyclization vs. nitro groups. Reaction pathway simulations (e.g., using ICReDD’s reaction path search methods) validate experimental observations and guide solvent/catalyst selection .

Q. What strategies are effective in analyzing the compound’s biological activity while addressing stability issues in aqueous media?

  • Methodological Answer : Stability is assessed via HPLC under physiological pH (7.4) and temperature. For bioactivity studies (e.g., antimicrobial assays), prodrug approaches or encapsulation (e.g., liposomes) mitigate degradation. Structure-activity relationship (SAR) studies compare nitroso derivatives with acetylated or aminated analogs to identify pharmacophore requirements .

Q. How do spectroscopic discrepancies arise in characterizing nitroso derivatives, and how are they resolved?

  • Methodological Answer : Nitroso tautomerism (e.g., nitroso-imine vs. nitroso-amine forms) can cause split NMR signals. Variable-temperature NMR or NOESY experiments differentiate tautomers. IR spectroscopy (N=O stretch ~1500 cm⁻¹) and X-ray crystallography provide definitive assignments .

Q. What advanced catalytic systems improve yield in large-scale synthesis while minimizing hazardous byproducts?

  • Methodological Answer : Continuous flow reactors with immobilized iodine catalysts reduce waste and enhance reproducibility. Green chemistry metrics (e.g., E-factor) evaluate solvent/energy efficiency. Catalytic systems like Fe³⁺-modified zeolites are explored for nitroso group stabilization .

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